A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than curare but has less effect on the circulatory system and on histamine release.
Pancuronium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of pancuronium is by means of Neuromuscular Nondepolarizing Blockade.
Pancuronium is a synthetic, long-acting bis-quaternary steroid and non-depolarizing neuromuscular blocking agent, with muscle relaxant activity. Pancuronium competitively binds to and blocks the nicotinic acetylcholine receptor at the neuromuscular junction, thereby preventing acetylcholine (ACh) binding and resulting in skeletal muscle relaxation and paralysis.
A bis-quaternary steroid that is a competitive nicotinic antagonist. As a neuromuscular blocking agent it is more potent than CURARE but has less effect on the circulatory system and on histamine release.
See also: Pancuronium Bromide (has salt form).
Pancuronium bromide
CAS No.: 15500-66-0
Cat. No.: VC20747946
Molecular Formula: C35H60BrN2O4+
Molecular Weight: 652.8 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 15500-66-0 |
---|---|
Molecular Formula | C35H60BrN2O4+ |
Molecular Weight | 652.8 g/mol |
IUPAC Name | [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
Standard InChI | InChI=1S/C35H60N2O4.BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;/h26-33H,7-23H2,1-6H3;1H/q+2;/p-1/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1 |
Standard InChI Key | FUSSNJWODJHPKO-MHLFSCIFSA-M |
Isomeric SMILES | CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
SMILES | CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
Canonical SMILES | CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
Appearance | Solid powder |
Colorform | Crystals WHITE POWDER |
Melting Point | 215 °C |
Chemical Structure and Properties
Pancuronium bromide is chemically designated as the aminosteroid 2β, 16β-dipiperidino-5α-androstane-3α, 17-β diol diacetate dimethobromide, with the molecular formula C35H60Br2N2O4 . This compound manifests as a fine white odorless powder that exhibits high solubility in water and various organic solvents including alcohol and chloroform . The physical characteristics of pancuronium bromide contribute to its pharmaceutical stability and clinical utility.
The compound demonstrates notable thermal sensitivity with a melting point of approximately 215°C . Commercial preparations of pancuronium bromide are typically available as sterile, isotonic, nonpyrogenic solutions for injection. These formulations are carefully calibrated to maintain an optimal pH range of 3.8 to 4.2, with a target pH of 4.0 .
Pharmaceutical Formulation
The standard injectable formulation contains specific components designed to enhance stability and efficacy:
Component | Concentration | Function |
---|---|---|
Pancuronium bromide | 1 mg/mL or 2 mg/mL | Active ingredient |
Sodium acetate (anhydrous) | 1.2 mg/mL | Buffer |
Benzyl alcohol | 10 mg/mL | Preservative |
Sodium chloride | Variable | Tonicity adjustment |
Acetic acid/sodium hydroxide | Variable | pH adjustment |
This pharmaceutical composition ensures proper stability and bioavailability of the active compound while maintaining appropriate physiological compatibility .
Pharmacological Classification and Mechanism of Action
Pancuronium bromide belongs to the nondepolarizing neuromuscular blocking agent class, exhibiting all characteristic pharmacological actions associated with curariform drugs . Unlike depolarizing agents that mimic acetylcholine's actions, pancuronium functions through competitive antagonism at the neuromuscular junction.
Mechanism of Action
The primary mechanism involves competitive binding to cholinergic receptors at the motor end-plate, effectively preventing acetylcholine from activating these receptors . This competitive antagonism inhibits the normal neurotransmission process at the neuromuscular junction, resulting in skeletal muscle relaxation without depolarization of the post-synaptic membrane. The neuromuscular blockade produced by pancuronium can be reversed through the administration of anticholinesterase agents such as pyridostigmine, neostigmine, and edrophonium , which increase the concentration of acetylcholine at the neuromuscular junction.
Animal studies have conclusively demonstrated that pancuronium's site of action is specifically at the neuromuscular junction. Research utilizing simultaneous nerve and muscle action potential recordings showed that pancuronium abolished muscle action potentials while leaving nerve action potentials unaffected . This selective effect confirms the post-synaptic location of its activity.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of pancuronium bromide exhibits significant clinical implications, particularly regarding onset, duration of action, and elimination pathways.
Distribution and Elimination
Pancuronium bromide demonstrates distinct protein binding characteristics, exhibiting strong binding to gamma globulin and moderate binding to albumin. Approximately 13% remains unbound to plasma proteins . The compound undergoes metabolism primarily in the hepatic system, where it is hydrolyzed at either or both of its ester radicals to form inactive hydroxy derivatives (3-mono-, 17-mono-, and 3,17-dideacetylated derivatives) .
Excretion studies using radioactive pancuronium bromide have revealed that 33-62% of the administered dose is eliminated through renal pathways within the first three hours post-administration . After 24 hours, residual radioactivity can be detected in the liver and certain other organs, with slow subsequent release .
Special Population Considerations
Pancuronium's pharmacokinetics demonstrate significant alterations in patients with hepatic or renal impairment:
Population | Volume of Distribution | Plasma Clearance | Elimination Half-life |
---|---|---|---|
Normal | Baseline | Baseline | Baseline |
Hepatic cirrhosis | Increased by ~50% | Decreased by ~22% | Doubled |
Biliary obstruction | Variable | Less than half normal rate | Increased |
Renal failure | Variable (sometimes elevated) | Reduced by ~60% | Doubled |
These altered pharmacokinetic parameters necessitate dosage adjustments in these patient populations to prevent prolonged neuromuscular blockade .
Dosage and Administration
Proper dosing of pancuronium bromide is essential for achieving optimal clinical effects while minimizing adverse events.
Dosage Parameters
The effective dose of pancuronium demonstrates some variation based on the anesthetic technique employed:
Anesthetic Technique | ED95 (95% suppression of muscle twitch) | Intubating Dose | Duration to 25% Recovery | Duration to 90% Recovery |
---|---|---|---|---|
Balanced anesthesia | 0.05 mg/kg | 0.1 mg/kg | ~22 minutes | ~65 minutes |
Halothane anesthesia | 0.03 mg/kg | - | ~22 minutes | ~65 minutes |
The intubating dose of 0.1 mg/kg under balanced anesthesia effectively abolishes twitch response within approximately 4 minutes , providing adequate conditions for endotracheal intubation.
Effects on Physiological Systems
Histamine Release and Autonomic Effects
Unlike certain other neuromuscular blocking agents, pancuronium demonstrates minimal histamine-releasing properties . Animal studies have shown no evidence of bronchoconstriction even after high doses (10 mg/kg) in anesthetized guinea pigs, and no delayed pressure response was observed in ganglion-blocked anesthetized cats . Biochemical assessments in rabbits following large doses of pancuronium similarly failed to detect histamine release .
Additionally, pancuronium possesses negligible atropine-like activity when assessed on isolated guinea pig ileum, demonstrating approximately 10^-8 the activity of atropine . This minimal anticholinergic effect contributes to its favorable side effect profile compared to agents with significant autonomic effects.
Risks and Contraindications
Despite its clinical utility, pancuronium bromide carries important risks and contraindications that warrant consideration.
Contraindications
Pancuronium bromide is specifically contraindicated in:
-
Patients with known hypersensitivity to the drug or to bromide ion
-
Pregnant and lactating women, due to insufficient animal studies
-
Newborn infants (less than 1 month of age), as the benzyl alcohol preservative has been associated with increased incidence of neurological complications and potential fatality in this population
Risks and Adverse Effects
The use of pancuronium bromide without adequate concomitant sedation presents psychological risks, as patients may experience awareness while paralyzed . Other significant risks include:
-
Undetected ventilator disconnection, potentially leading to hypoxemia
-
Prolonged paralysis, particularly in patients with hepatic or renal dysfunction
-
Drug interactions with concomitantly administered medications
These risks necessitate careful monitoring and appropriate patient selection when employing pancuronium for clinical indications.
Comparison with Other Neuromuscular Blocking Agents
Pancuronium bromide exhibits distinct pharmacological characteristics when compared to other neuromuscular blocking agents.
Potency Comparisons
Agent | Relative Potency | Duration Characteristics |
---|---|---|
Vecuronium | ~3 times more potent than pancuronium | Shorter duration than pancuronium at equipotent doses |
Pancuronium | Baseline | Intermediate duration |
d-tubocurarine | ~5 times less potent than pancuronium | Variable duration |
Pancuronium is approximately one-third less potent than vecuronium and approximately five times more potent than d-tubocurarine . The duration of neuromuscular blockade produced by pancuronium is longer than that of vecuronium at initially equipotent doses , making it suitable for procedures requiring more sustained muscle relaxation.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume